Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide
Description
4-methoxy-3-({4-methoxy-[1,1’-biphenyl]-3-yl}disulfanyl)-1,1’-biphenyl is an organic compound characterized by the presence of two biphenyl groups connected through a disulfide bond, with methoxy groups attached to the biphenyl rings
Properties
CAS No. |
502485-21-4 |
|---|---|
Molecular Formula |
C26H22O2S2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-methoxy-2-[(2-methoxy-5-phenylphenyl)disulfanyl]-4-phenylbenzene |
InChI |
InChI=1S/C26H22O2S2/c1-27-23-15-13-21(19-9-5-3-6-10-19)17-25(23)29-30-26-18-22(14-16-24(26)28-2)20-11-7-4-8-12-20/h3-18H,1-2H3 |
InChI Key |
ZWKDJUBCFDGBHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)SSC3=C(C=CC(=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often involve a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Redox Reactions Involving the Disulfide Bond
The disulfide bond (–S–S–) is the primary reactive site, enabling reversible oxidation and reduction processes:
Reduction to Thiols
Under reducing conditions, the disulfide bond cleaves to form two thiol (–SH) groups. For example:
This reaction is analogous to the reduction of aromatic disulfides like NOBPDS (1,2-bis(4′-nitroso-[1,1′-biphenyl]-4-yl)disulfane), which undergoes reduction using zinc powder and NHCl to yield thiol intermediates .
Oxidation to Sulfonic Acids
Strong oxidizing agents (e.g., HNO, HO) can oxidize the disulfide to sulfonic acids (–SOH), though this pathway is less common due to steric hindrance from the biphenyl groups .
Nucleophilic Substitution at the Methoxy Groups
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO, HSO | Nitro-substituted biphenyl disulfide | |
| Sulfonation | SO, HSO | Sulfonated derivatives |
The steric bulk of the biphenyl system slows these reactions compared to simpler methoxyarenes like 4-methoxybiphenyl .
Cross-Coupling Reactions
The biphenyl framework facilitates transition-metal-catalyzed coupling reactions. For instance:
Suzuki-Miyaura Coupling
The disulfide can act as a coupling partner in palladium-catalyzed reactions. A representative transformation is:
Similar reactivity is observed in the synthesis of NOBPDS , where biphenyl intermediates undergo Suzuki couplings to extend the aromatic system .
Thermal Decomposition
At elevated temperatures (>200°C), the disulfide bond undergoes homolytic cleavage, generating thiyl radicals:
These radicals can initiate polymerization or recombine to form new disulfides .
Comparative Reactivity with Structural Analogs
The table below contrasts the reactivity of this compound with related compounds:
Scientific Research Applications
4-methoxy-3-({4-methoxy-[1,1’-biphenyl]-3-yl}disulfanyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-methoxy-3-({4-methoxy-[1,1’-biphenyl]-3-yl}disulfanyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing cellular redox balance and signaling pathways. The methoxy groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-1,1’-biphenyl: Lacks the disulfide linkage, making it less versatile in redox reactions.
3,3’-disulfanyl-1,1’-biphenyl: Lacks the methoxy groups, which may affect its binding properties and reactivity.
4-methoxy-3-(phenylthio)-1,1’-biphenyl: Contains a thioether linkage instead of a disulfide bond, altering its redox behavior.
Uniqueness
4-methoxy-3-({4-methoxy-[1,1’-biphenyl]-3-yl}disulfanyl)-1,1’-biphenyl is unique due to the combination of methoxy groups and a disulfide linkage, providing a distinct set of chemical and biological properties
Biological Activity
Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and research findings.
Chemical Structure
The compound features a disulfide linkage between two 4-methoxy[1,1'-biphenyl]-3-yl groups, which is significant for its biological interactions. The presence of the methoxy groups enhances its solubility and potential bioactivity.
Synthesis
Recent advancements in synthetic methodologies have facilitated the production of biphenyl derivatives, including disulfides. The synthesis typically involves coupling reactions followed by oxidation processes to form the desired disulfide structure .
Antimicrobial Activity
Research has indicated that compounds with biphenyl structures exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain biphenyl derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .
| Compound Type | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Biphenyl Derivative | ≤0.25 | Staphylococcus aureus |
| Other Derivatives | ≤0.25 | Acinetobacter baumannii |
Anticancer Activity
This compound has shown promise in anticancer studies. In vitro evaluations against breast cancer cell lines (e.g., MCF-7) revealed that related compounds exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity . Molecular docking studies suggested that these compounds interact with key enzymes involved in cancer cell proliferation.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Enzyme inhibition |
| MDA-MB-231 | 6.5 | Apoptosis induction |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Some biphenyl derivatives induce oxidative stress in target cells, leading to apoptosis .
- Antioxidant Properties : Interestingly, these compounds also exhibit antioxidant activity, which may play a role in their overall biological profile .
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
- Study on Antimicrobial Efficacy : A study tested various biphenyl derivatives against multi-drug resistant strains and found that certain modifications significantly enhanced activity against MRSA and other resistant bacteria.
- Anticancer Research : Another investigation focused on the compound's effect on apoptosis pathways in breast cancer cells, revealing that it promotes cytochrome c release and caspase activation.
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide, and what factors critically influence reaction yield?
- Answer : The synthesis of biphenyl disulfide derivatives typically involves oxidative coupling of thiol precursors or cross-coupling reactions. For example, organotellurium disulfides have been synthesized via controlled oxidation of thiols or metal-mediated coupling (e.g., mercury or tellurium intermediates) . Key parameters include reaction temperature, choice of oxidizing agents (e.g., iodine, peroxides), and solvent polarity. Impurities in starting materials (e.g., residual moisture) can reduce yields, necessitating rigorous drying protocols. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the disulfide product .
Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- Answer :
- NMR : and NMR can confirm methoxy and biphenyl substituents, with aromatic proton signals typically appearing between 6.5–8.0 ppm. Disulfide bonds lack protons but influence neighboring groups' chemical shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion peaks matching calculated masses). For example, biphenyl derivatives with exact masses ~300–600 Da require resolution ≤3 ppm .
- X-ray Crystallography : Single-crystal studies resolve bond lengths and angles (e.g., S–S bond ~2.05 Å in disulfides). Data-to-parameter ratios >10 and low R-factors (<0.06) ensure accuracy .
Q. What handling and storage protocols minimize decomposition of this compound?
- Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation. Avoid exposure to light, moisture, and oxidizing agents. Use amber glass vials for storage. Stability studies on related disulfides suggest degradation rates increase at pH extremes (<3 or >10) or elevated temperatures (>40°C) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For biphenyl disulfides, the S–S bond dissociation energy (~50–60 kcal/mol) and Mulliken charges on sulfur atoms inform susceptibility to nucleophilic attack. Compare computed IR/Raman spectra with experimental data to validate models .
Q. What experimental designs resolve contradictions in reported biological activity data for biphenyl disulfide derivatives?
- Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities from synthesis (e.g., unreacted thiols) can skew bioactivity results .
- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For enzyme inhibition studies, include positive controls (e.g., bifenazate for acaricidal activity) .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., sulfonic acid derivatives) that may interfere with activity measurements .
Q. How do environmental factors influence the stability of the disulfide bond in this compound?
- Answer :
- pH Effects : Disulfide bonds hydrolyze under alkaline conditions (pH >9) via nucleophilic attack by hydroxide ions. Monitor degradation via UV-Vis (absorbance shifts at ~260 nm) or LC-MS .
- Thermal Stability : Thermogravimetric analysis (TGA) shows mass loss at temperatures >150°C. Kinetic studies (Arrhenius plots) estimate activation energy for decomposition .
- Light Exposure : UV irradiation (254 nm) accelerates radical-mediated cleavage. Use quartz crystal microbalance (QCM) to track real-time degradation .
Q. What metabolic pathways are observed in structurally related biphenyl disulfides, and how can these inform toxicity assessments?
- Answer : Bifenazate, a structurally analogous pesticide, undergoes hepatic metabolism to form diazinecarboxylic acid and sulfonic acid derivatives via cytochrome P450 oxidation. For this compound, incubate with liver microsomes (e.g., rat S9 fraction) and analyze metabolites using LC-HRMS. Compare fragmentation patterns with reference standards to identify reactive intermediates (e.g., sulfenic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
